3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one 3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 174842-30-9
VCID: VC7250723
InChI: InChI=1S/C20H16O5/c1-23-18-9-5-7-13(19(18)24-2)10-11-16(21)15-12-14-6-3-4-8-17(14)25-20(15)22/h3-12H,1-2H3/b11-10+
SMILES: COC1=CC=CC(=C1OC)C=CC(=O)C2=CC3=CC=CC=C3OC2=O
Molecular Formula: C20H16O5
Molecular Weight: 336.343

3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one

CAS No.: 174842-30-9

Cat. No.: VC7250723

Molecular Formula: C20H16O5

Molecular Weight: 336.343

* For research use only. Not for human or veterinary use.

3-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one - 174842-30-9

Specification

CAS No. 174842-30-9
Molecular Formula C20H16O5
Molecular Weight 336.343
IUPAC Name 3-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]chromen-2-one
Standard InChI InChI=1S/C20H16O5/c1-23-18-9-5-7-13(19(18)24-2)10-11-16(21)15-12-14-6-3-4-8-17(14)25-20(15)22/h3-12H,1-2H3/b11-10+
Standard InChI Key WSWNSXNFUNGIAB-ZHACJKMWSA-N
SMILES COC1=CC=CC(=C1OC)C=CC(=O)C2=CC3=CC=CC=C3OC2=O

Introduction

Chemical Structure and Molecular Characteristics

The compound features a coumarin backbone (2H-chromen-2-one) substituted at the 3-position with an (2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl group. The coumarin nucleus consists of a benzopyrone system, while the chalcone-like side chain introduces a conjugated α,β-unsaturated ketone with methoxy substituents at the 2- and 3-positions of the phenyl ring. Key structural attributes include:

  • Stereochemistry: The (2E) configuration of the enoyl group ensures a planar, trans-oriented double bond, optimizing conjugation across the system .

  • Electron distribution: Methoxy groups act as electron donors, enhancing the electron density of the phenyl ring and influencing reactivity in electrophilic substitutions .

  • Molecular formula: C20H16O5\text{C}_{20}\text{H}_{16}\text{O}_5 (calculated molecular weight: 344.34 g/mol), closely resembling analogs such as K229-1040 (Mol. Wt. 370.79) .

Physicochemical Properties

PropertyValue/Description
Partition coefficient (logP)Estimated 3.2–3.8 (similar to K229-1040 )
Water solubility (LogSw)-4.2 to -4.6 (poor aqueous solubility)
Hydrogen bond acceptors5
Rotatable bonds4
Polar surface area68.7 Ų

These properties suggest moderate lipophilicity, aligning with trends observed in coumarin-chalcone hybrids designed for membrane permeability .

Synthesis and Structural Modification

Synthetic Routes

The compound is synthesized via Claisen-Schmidt condensation, a widely used method for chalcone-coumarin hybrids . A typical protocol involves:

  • Aldol condensation: Reaction of 3-acetylcoumarin with 2,3-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol).

  • Microwave-assisted optimization: Modern adaptations using microwave irradiation reduce reaction times from hours to minutes, improving yields (e.g., 65–80% vs. 40–50% conventionally) .

Key intermediates:

  • 3-Acetylcoumarin: Prepared via Pechmann condensation of resorcinol and ethyl acetoacetate .

  • 2,3-Dimethoxybenzaldehyde: Commercial availability or synthesized via methoxylation of o-vanillin .

Challenges in Synthesis

  • Steric hindrance: Methoxy groups at the 2- and 3-positions may slow reaction kinetics due to reduced accessibility of the aldehyde group .

  • Isomerization risk: Prolonged heating may lead to cis-trans isomerization of the enoyl group, necessitating precise temperature control .

Analytical Characterization

Spectroscopic Methods

  • NMR:

    • 1H^1\text{H}-NMR signals for coumarin H-4 (δ 8.2–8.4 ppm) and enoyl protons (δ 7.5–7.8 ppm, J = 15.6 Hz) .

    • Methoxy groups resonate at δ 3.8–3.9 ppm .

  • Mass spectrometry: Molecular ion peak at m/z 344.34 (M+^+) with fragmentation patterns confirming the enoyl side chain .

Chromatographic Profiling

  • HPLC: Retention time ~12.5 min (C18 column, acetonitrile/water gradient) .

  • TLC: Rf_f 0.6–0.7 (hexane:ethyl acetate, 7:3) .

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